4,5,6-Trichloropyrimidine-2-carbonitrile
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Overview
Description
Trichloropyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are widely found in nature, including in nucleotides such as cytosine, thymine, and uracil . Trichloropyrimidine-2-carbonitrile is of particular interest due to its multiple reactive sites, making it a valuable scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloropyrimidine-2-carbonitrile can be synthesized through various routes. One efficient method involves the reaction of tetracyanoethene with sulfur dichloride, which produces trichloropyrimidine-2-carbonitrile as a minor product . Another method starts from 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic displacement, oxidation, and chlorination to yield trichloropyrimidine-2-carbonitrile .
Industrial Production Methods: Industrial production methods for trichloropyrimidine-2-carbonitrile typically involve large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions: Trichloropyrimidine-2-carbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction . These reactions are facilitated by the presence of chlorine atoms and the nitrile group, which are reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in reactions with trichloropyrimidine-2-carbonitrile include DABCO (1,4-diazabicyclo[2.2.2]octane), which acts as a nucleophile in substitution reactions . Other reagents include sulfuric acid for oxidation reactions and various organometallic reagents for coupling reactions .
Major Products Formed: The major products formed from reactions with trichloropyrimidine-2-carbonitrile depend on the specific reaction conditions and reagents used. For example, reaction with DABCO in acetonitrile at room temperature yields substituted piperazine derivatives .
Scientific Research Applications
Trichloropyrimidine-2-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a synthetic scaffold for the development of new compounds with potential pharmaceutical applications . In biology, it is studied for its interactions with various biomolecules, including nucleic acids and proteins . In medicine, derivatives of trichloropyrimidine-2-carbonitrile are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents . In industry, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of trichloropyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological outcomes. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Trichloropyrimidine-2-carbonitrile can be compared with other polychlorinated pyrimidines, such as tetrachloropyrimidine . While both compounds share similar reactive sites, trichloropyrimidine-2-carbonitrile is unique due to the presence of the nitrile group, which offers additional reactivity and potential for functionalization . Other similar compounds include 4,5,6-trichloropyrimidine-2-carboxamide and 4,6-dichloropyrimidine-2-carbonitrile .
Properties
Molecular Formula |
C5Cl3N3 |
---|---|
Molecular Weight |
208.43 g/mol |
IUPAC Name |
4,5,6-trichloropyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5Cl3N3/c6-3-4(7)10-2(1-9)11-5(3)8 |
InChI Key |
XGEJRWSZUQUEKB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=C(C(=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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